molecular formula C11H14ClN3 B1459298 4-methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1239470-36-0

4-methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1459298
CAS No.: 1239470-36-0
M. Wt: 223.7 g/mol
InChI Key: BEJONKSOTCCFTD-UHFFFAOYSA-N
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Description

4-methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 4-position and a 3-methylphenyl group at the 3-position of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, 3-methylacetophenone can react with hydrazine hydrate under reflux conditions to form 4-methyl-3-(3-methylphenyl)-1H-pyrazole.

    Amination: The resulting pyrazole can then be subjected to amination using ammonia or an amine source to introduce the amine group at the 5-position.

    Formation of the hydrochloride salt: Finally, the free base form of the compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-phenyl-1H-pyrazol-5-amine: Lacks the 3-methyl group on the phenyl ring.

    3-(3-methylphenyl)-1H-pyrazol-5-amine: Lacks the 4-methyl group on the pyrazole ring.

Uniqueness

4-methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both the 4-methyl group on the pyrazole ring and the 3-methyl group on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride, a member of the pyrazole family, is a heterocyclic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to various biological activities. Its molecular formula is C₁₁H₁₄ClN₃, and it possesses a molecular weight of approximately 223.71 g/mol. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Anticancer Activity : Similar compounds within the pyrazole family have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown inhibition of cell proliferation in lung, colorectal, and breast cancers .
  • Anti-inflammatory Effects : Some pyrazole derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Properties : Certain pyrazoles have been linked to neuroprotective effects, potentially through modulation of neurotransmitter systems such as acetylcholine.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Enzyme Interaction : Pyrazole derivatives often interact with enzymes involved in critical metabolic pathways. For example, they can inhibit enzymes responsible for neurotransmitter synthesis and degradation, impacting neural communication and signaling .
  • Cellular Signaling Modulation : This compound may influence cellular signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties .

Research Findings

A review of literature reveals several key studies that highlight the biological activity of pyrazole derivatives:

  • Anticancer Studies : Research has demonstrated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values in the low micromolar range for related compounds against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Anti-inflammatory Research : In vivo studies have shown that certain pyrazole derivatives can reduce microglial activation and astrocyte proliferation in models of neuroinflammation. This suggests a potential role in treating neurodegenerative diseases .
  • Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Interaction studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) profiles .

Comparative Analysis

To better understand the unique properties of this compound compared to other pyrazole derivatives, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activities
4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine HClMethyl group at position 4Anticancer, anti-inflammatory
3-Methyl-4-phenyl-1H-pyrazol-5-aminePhenyl group at position 4Antimicrobial
4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amineEthyl substitution at position 4Varies; potential for different solubility

Properties

IUPAC Name

4-methyl-5-(3-methylphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-7-4-3-5-9(6-7)10-8(2)11(12)14-13-10;/h3-6H,1-2H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJONKSOTCCFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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